Decarboxylation Kinetics at 150 °C: 3-Aminopicolinic Acid vs. 2-Picolinic Acid and 3-Hydroxypicolinic Acid
At 150 °C in aqueous solution, 3-aminopicolinic acid and 3-hydroxypicolinic acid both exhibit a decarboxylation rate maximum at an acidity well above the isoelectric point, contrasting with 2-picolinic acid which reaches maximum rate at the zwitterionic pH (~5) [1]. The 3-amino substituent facilitates decarboxylation through inductive and field effects, a behavior distinct from unsubstituted picolinic acid [1].
| Evidence Dimension | Decarboxylation rate constant (pseudo-first-order, relative) |
|---|---|
| Target Compound Data | Rate maximum at acidity above isoelectric point |
| Comparator Or Baseline | 2-Picolinic acid: maximum at pH ~5 (zwitterionic form) |
| Quantified Difference | Qualitative shift in pH-dependent rate profile |
| Conditions | Aqueous solution, 150 °C |
Why This Matters
Predicting thermal stability and decomposition pathways is critical for reaction design and safe storage, especially in high-temperature synthetic sequences.
- [1] Dunn GE, Thimm HF, Mohanty RK. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Can J Chem. 1979;57(9):1098-1104. doi:10.1139/v79-179 View Source
